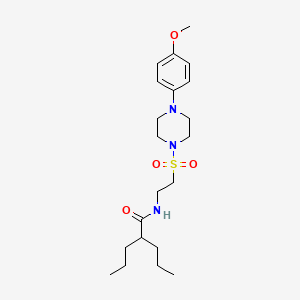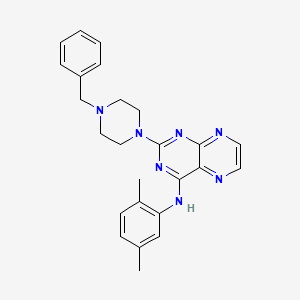![molecular formula C23H28FN7O B2869293 3-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 923512-31-6](/img/structure/B2869293.png)
3-cyclohexyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a cyclohexyl group, a fluorophenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a propanone group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyrimidine rings suggests that the compound could have a planar structure, while the cyclohexyl and piperazine rings could introduce some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the triazole ring is known to participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the fluorophenyl group, for example, could increase the compound’s lipophilicity and thus its solubility in organic solvents .Scientific Research Applications
Antagonistic Activity on 5-HT2 Receptors
A study conducted by Watanabe et al. (1992) discusses the synthesis and testing of compounds similar to the subject chemical, focusing on their antagonist activity on 5-HT2 and alpha 1 receptors. One of the synthesized compounds exhibited potent 5-HT2 antagonist activity, surpassing ritanserin, a known 5-HT2 receptor antagonist. This implies potential applications in treatments involving serotonin receptor modulation, particularly in psychiatric and neurological disorders (Watanabe et al., 1992).
Antitumor Properties
Naito et al. (2005) explored novel compounds structurally related to the subject chemical for their antitumor activities. The synthesized compounds showed potent cytotoxicity against several tumor cell lines, highlighting the potential use of such chemicals in cancer therapy (Naito et al., 2005).
Antihypertensive Agents
Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which are structurally related to the subject chemical. The study found that some of these compounds exhibited significant antihypertensive activity, suggesting potential use in managing hypertension (Bayomi et al., 1999).
Antimicrobial and Antitumor Activities
Research by Riyadh (2011) on N-arylpyrazole-containing enaminones, related to the chemical , showed potential antimicrobial and antitumor activities. This opens avenues for developing new chemotherapeutic and antimicrobial agents (Riyadh, 2011).
Antimicrobial Efficacy
Farghaly and Hassaneen (2013) investigated new derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, structurally akin to the subject chemical, for their antimicrobial activities. They found that these compounds displayed excellent activity against a variety of microorganisms (Farghaly & Hassaneen, 2013).
Antibacterial Activity of Triazole-Fused Fluoroquinolones
A study by Liuzhou et al. (2015) on novel fluoroquinolones, related to the chemical , demonstrated substantial antibacterial activity against resistant strains. This highlights the potential for developing new antibacterial agents (Liuzhou et al., 2015).
Insecticidal Agents
Research by Soliman et al. (2020) on bioactive sulfonamide thiazole derivatives, structurally similar to the chemical , revealed promising insecticidal properties against certain pests, suggesting applications in agricultural pest control (Soliman et al., 2020).
Non-Opiate Antinociceptive Agents
Viaud et al. (1995) investigated 1,2,4-triazol-3(2H)-one derivatives, structurally related to the chemical , for their analgesic efficacy. They found compounds with significant analgesic activity, indicating potential applications in pain management (Viaud et al., 1995).
Mechanism of Action
Future Directions
Future research on this compound could involve exploring its potential applications, particularly in the field of medicinal chemistry. This could involve testing its biological activity against various targets, optimizing its structure for improved potency and selectivity, and investigating its pharmacokinetic properties .
Properties
IUPAC Name |
3-cyclohexyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h7-10,16-17H,1-6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIVGEZHGRHYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Ar,7aS)-4a-methyl-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine;hydrochloride](/img/structure/B2869212.png)
![6-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2869214.png)


![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclobutanecarboxamide](/img/structure/B2869218.png)
![5-Bromo-2-[[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine;hydrochloride](/img/structure/B2869219.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2869220.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2869224.png)
![1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2869226.png)


![Methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate](/img/structure/B2869230.png)
![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2869231.png)
